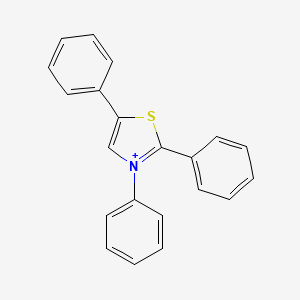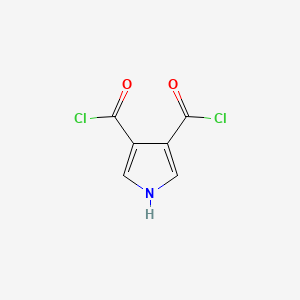
1H-Pyrrole-3,4-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3,4-dicarbonyl dichloride is a chemical compound with the molecular formula C₆H₃Cl₂NO₂. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbonyl dichloride can be synthesized through the chlorination of 1H-pyrrole-3,4-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. The process is carried out under reflux conditions, where the 1H-pyrrole-3,4-dicarboxylic acid is treated with thionyl chloride, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions: 1H-Pyrrole-3,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with amines and other nucleophiles to form amides and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed:
Amides: Formed through condensation with amines.
Esters: Formed through reaction with alcohols.
Thioesters: Formed through reaction with thiols.
科学的研究の応用
1H-Pyrrole-3,4-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1H-pyrrole-3,4-dicarbonyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds with different functionalities .
類似化合物との比較
1H-Pyrrole-3,4-dicarboxylic Acid: The precursor for 1H-pyrrole-3,4-dicarbonyl dichloride.
1H-Pyrrole-3,4-dicarbonitrile: Another derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and condensation reactions makes it a valuable intermediate in the synthesis of complex molecules .
特性
CAS番号 |
41969-73-7 |
|---|---|
分子式 |
C6H3Cl2NO2 |
分子量 |
192.00 g/mol |
IUPAC名 |
1H-pyrrole-3,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2/c7-5(10)3-1-9-2-4(3)6(8)11/h1-2,9H |
InChIキー |
APUKVTPSKUIFGE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


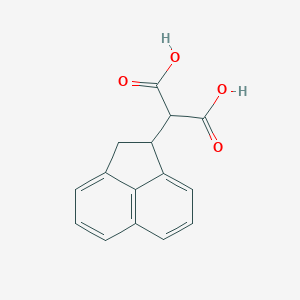
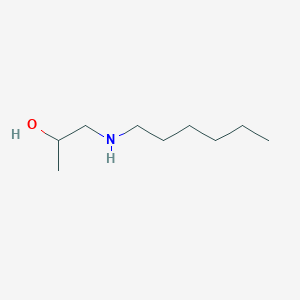
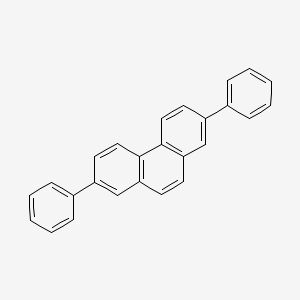

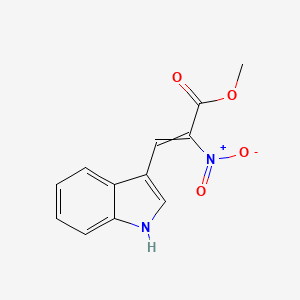
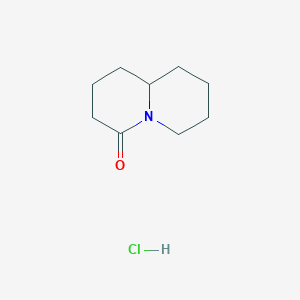

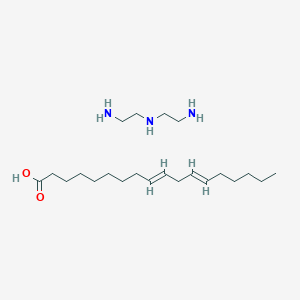


![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

